molecular formula C17H20FN5O3S B2422767 3-fluoro-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 946225-15-6

3-fluoro-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2422767
CAS RN: 946225-15-6
M. Wt: 393.44
InChI Key: XZSQGHCHONRLAW-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.

Scientific Research Applications

Fluorine in Medicinal Chemistry

The incorporation of fluorine atoms into compounds, such as 3-fluoro-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)benzamide, plays a crucial role in medicinal chemistry due to its impact on the biological activity, selectivity, and metabolic stability of pharmaceuticals. Fluorine's unique properties, including its small size, high electronegativity, and ability to form stable bonds with carbon, make it an attractive modification to enhance drug properties. For example, fluorinated compounds often exhibit improved oral availability, crossing of biological barriers, and a slower rate of degradation by metabolic enzymes, leading to longer half-lives in the body (Grell et al., 1998).

Antineoplastic Applications

Flumatinib, a derivative containing a similar structural motif to the compound , demonstrates the potential antineoplastic (anti-cancer) applications of such fluorinated benzamide compounds. It's specifically being investigated for its efficacy in treating chronic myelogenous leukemia (CML), showcasing how such compounds can target tyrosine kinases involved in cancer cell proliferation and survival (Aishen Gong et al., 2010).

Herbicidal Applications

Fluorinated benzamides also find applications in the agricultural sector, particularly in the development of selective herbicides. The introduction of fluorine atoms into herbicidal compounds can significantly alter their activity and selectivity towards various weed species. This modification can lead to the development of more effective and environmentally friendly agricultural chemicals (Hamprecht et al., 1999).

Neurological Research

In the context of neurological diseases, fluorinated benzamide derivatives have been explored as potential therapeutic agents. For instance, compounds with fluorine modifications have been investigated for their role in modulating serotonin receptors, which could have implications for treating conditions like Alzheimer's disease and other forms of dementia. The specificity and binding affinity of these compounds to neurological receptors highlight their potential utility in brain health and disease research (Kepe et al., 2006).

properties

IUPAC Name

3-fluoro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3S/c18-15-4-1-3-14(13-15)16(24)19-7-12-27(25,26)23-10-8-22(9-11-23)17-20-5-2-6-21-17/h1-6,13H,7-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSQGHCHONRLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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